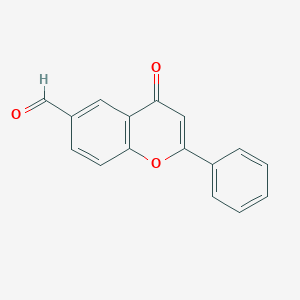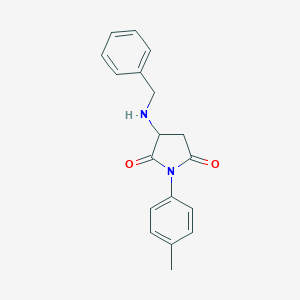
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde is a heterocyclic organic compound with a molecular formula of C16H10O3. It is commonly referred to as OPC and is known for its potential applications in scientific research.
科学的研究の応用
OPC has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. OPC has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of OPC is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It is also believed to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
OPC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. OPC has also been found to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of OPC is its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. However, one of the limitations of OPC is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the study of OPC. One direction is the development of more efficient and scalable synthesis methods. Another direction is the exploration of its potential applications in drug discovery and development. Additionally, further studies are needed to fully understand the mechanism of action of OPC and its potential applications in various scientific fields.
Conclusion:
In conclusion, OPC is a heterocyclic organic compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of OPC in scientific research.
合成法
OPC can be synthesized using various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the one-pot synthesis method. Among these methods, the Pechmann condensation reaction is the most commonly used method. This reaction involves the condensation of phenol and a β-ketoester in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride, to form OPC.
特性
製品名 |
4-oxo-2-phenyl-4H-chromene-6-carbaldehyde |
|---|---|
分子式 |
C16H10O3 |
分子量 |
250.25 g/mol |
IUPAC名 |
4-oxo-2-phenylchromene-6-carbaldehyde |
InChI |
InChI=1S/C16H10O3/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-10H |
InChIキー |
NHJXVLQTZVKOKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304426.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(9H-fluoren-2-yl)ethanone](/img/structure/B304429.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
